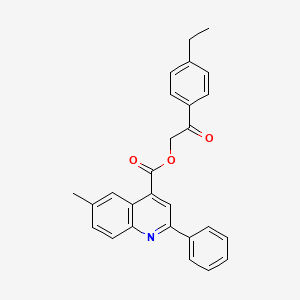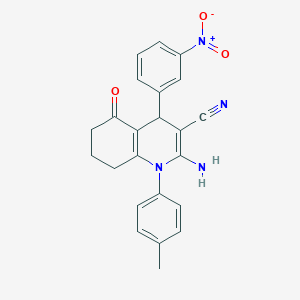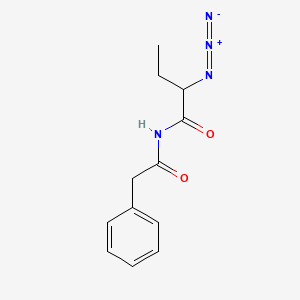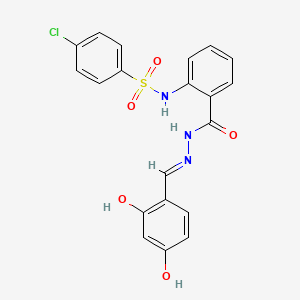
3-(5-Bromo-2,3-dimethoxyphenyl)prop-2-enoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2E)-3-(5-bromo-2,3-dimethoxyphenyl)-2-propenoic acid is an organic compound that belongs to the class of phenylpropenoic acids. These compounds are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (2E)-3-(5-bromo-2,3-dimethoxyphenyl)-2-propenoic acid typically involves the bromination of 2,3-dimethoxybenzaldehyde followed by a Wittig reaction to introduce the propenoic acid moiety. The reaction conditions often include the use of strong bases and solvents such as dichloromethane or ethanol.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale bromination and Wittig reactions, with careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems could enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, potentially forming carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions may convert the propenoic acid moiety to an alcohol or alkane.
Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or alkanes.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Studying its effects on biological systems, including enzyme inhibition or activation.
Medicine: Investigating its potential as a therapeutic agent for various diseases.
Industry: Use in the production of pharmaceuticals, agrochemicals, or other specialty chemicals.
Wirkmechanismus
The mechanism of action of (2E)-3-(5-bromo-2,3-dimethoxyphenyl)-2-propenoic acid would depend on its specific interactions with molecular targets. It may act by binding to enzymes or receptors, altering their activity and affecting cellular pathways. Detailed studies would be required to elucidate the exact mechanisms involved.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cinnamic acid derivatives: Compounds with similar propenoic acid moieties.
Brominated phenyl compounds: Compounds with bromine atoms attached to phenyl rings.
Uniqueness
(2E)-3-(5-bromo-2,3-dimethoxyphenyl)-2-propenoic acid is unique due to its specific substitution pattern, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.
Eigenschaften
Molekularformel |
C11H11BrO4 |
|---|---|
Molekulargewicht |
287.11 g/mol |
IUPAC-Name |
(E)-3-(5-bromo-2,3-dimethoxyphenyl)prop-2-enoic acid |
InChI |
InChI=1S/C11H11BrO4/c1-15-9-6-8(12)5-7(11(9)16-2)3-4-10(13)14/h3-6H,1-2H3,(H,13,14)/b4-3+ |
InChI-Schlüssel |
VBAUQRGFMKLKAV-ONEGZZNKSA-N |
Isomerische SMILES |
COC1=CC(=CC(=C1OC)/C=C/C(=O)O)Br |
Kanonische SMILES |
COC1=CC(=CC(=C1OC)C=CC(=O)O)Br |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![4-(2,4-dimethylbenzyl)-N-[(E)-(4-ethoxyphenyl)methylidene]piperazin-1-amine](/img/structure/B12048885.png)
![N-(2-Bromo-4,6-difluorophenyl)-2-((3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydrobenzo[4,5]thieno[2,3-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B12048886.png)

![{2-[(4-Fluorophenoxy)methyl]-1,3-thiazol-4-yl}acetic acid](/img/structure/B12048889.png)




![(9-Bromo-2-phenyl-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazin-5-yl)(4-methoxyphenyl)methanone](/img/structure/B12048925.png)

![4'-Isobutyl-[1,1'-biphenyl]-4-amine](/img/structure/B12048946.png)

![(5Z)-3-hexyl-5-[(2-methyl-2H-chromen-3-yl)methylidene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12048954.png)
